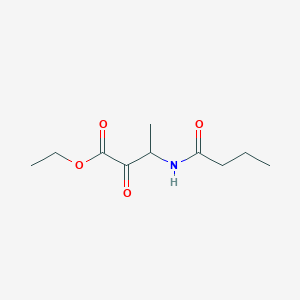

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Vue d'ensemble

Description

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine est un composé organique appartenant à la classe des N-acyl-alpha aminoacides. Ce composé présente un groupe 4-(4-nitrophénylphospho)butanoyle lié à l'azote de la D-alanine. Il s'agit d'une petite molécule avec une formule moléculaire de C13H17N2O8P et un poids moléculaire de 360,2564 g/mol .

Applications De Recherche Scientifique

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine possède plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et la modification des protéines.

Médecine : Envisagé pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme réactif dans divers processus chimiques.

Mécanisme d'action

Le mécanisme d'action de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou au site allostérique, empêchant ainsi la liaison du substrat et la catalyse. Le groupe nitrophényle peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et les réponses cellulaires .

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 3-(butanoylamino)-2-oxobutanoate is also not well-understood. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level. More research is needed to elucidate these interactions .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of Ethyl 3-(butanoylamino)-2-oxobutanoate’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. More research is needed to understand these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules could affect how Ethyl 3-(butanoylamino)-2-oxobutanoate interacts with its targets . .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine implique généralement l'acylation de la D-alanine avec le chlorure de 4-(4-nitrophénylphospho)butanoyle. La réaction est réalisée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique comme le dichlorométhane à basse température pour éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et minimiser les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le groupe nitrophényle peut être réduit pour former des dérivés amino.

Substitution : Le groupe phospho peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium et le borohydrure de sodium.

Substitution : Les nucléophiles tels que les amines et les alcools peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation de dérivés amino.

Substitution : Formation de dérivés phospho substitués.

Comparaison Avec Des Composés Similaires

Composés similaires

N-[4-(4-nitrophénylphospho)butanoyl]-L-alanine : Un énantiomère de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine avec des propriétés chimiques similaires, mais des activités biologiques différentes.

N-acyl-alpha aminoacides : Une classe de composés présentant des caractéristiques structurelles similaires, mais avec des groupes acyles et des aminoacides variés.

Unicité

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine est unique en raison de sa combinaison spécifique d'un groupe nitrophénylphospho et de la D-alanine. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui la rend précieuse pour diverses applications en recherche scientifique .

Propriétés

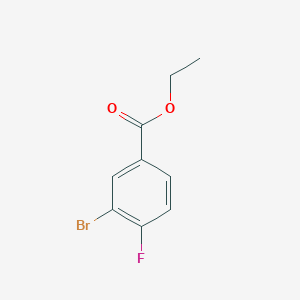

IUPAC Name |

ethyl 3-(butanoylamino)-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHSJTHDBNDHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)